N-benzyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Overview
Description
N-benzyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H15N3O and its molecular weight is 265.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 265.121512110 g/mol and the complexity rating of the compound is 341. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Modification for Enhanced Biological Properties
A study by Ukrainets et al. (2015) explored the modification of the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides. They attempted to enhance their biological properties by methylation at the 8th position of the pyridine ring. This modification was associated with increased analgesic properties, particularly in para-substituted derivatives (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Role in Synthesis of Pyrido[1,2-a]benzimidazoles
Masters et al. (2011) discussed the synthesis of pyrido[1,2-a]benzimidazoles, highlighting the importance of an acid additive in their synthesis. These compounds are significant in both medicinal and materials chemistry, with applications ranging from solubility enhancement to fluorescence (Masters, Rauws, Yadav, Herrebout, van der Veken, & Maes, 2011).
Anti-inflammatory Activity
Research by Abignente et al. (1982) on 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, closely related to the N-benzyl derivative, revealed anti-inflammatory and analgesic activities. This study demonstrated the potential therapeutic applications of these compounds in treating inflammation (Abignente, Arena, de Caprariis, Luraschi, Marmo, Lampa, Vairo, & Somma, 1982).
Complexation Properties with Lanthanides
Kobayashi et al. (2019) investigated the complexation properties of a related compound, N-methyl-N-tolyl-2-(1H-benzimidazol-2-yl)pyridine-6-carboxamide, with trivalent lanthanides. Their findings provide insight into the potential use of these compounds in separation sciences and materials chemistry (Kobayashi, Akutsu, Nakase, Suzuki, Shiwaku, & Yaita, 2019).
Antiviral Activity
Hamdouchi et al. (1999) designed a series of compounds structurally related to N-benzyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide for testing as antiviral agents. These studies are crucial in the development of new therapeutic agents for viral infections (Hamdouchi, Blas, del Prado, Gruber, Heinz, & Vance, 1999).
Application in Alzheimer's Disease Research
Sekioka et al. (2019) discovered N-ethylpyridine-2-carboxamide derivatives as orally active gamma-secretase modulators, a promising class of drugs for Alzheimer's disease. These compounds, related to the N-benzyl derivative, demonstrate the potential for disease-modifying treatments (Sekioka, Honda, Honjo, Suzuki, Akashiba, Mitani, & Yamasaki, 2019).
Mechanism of Action
Target of Action
N-benzyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a derivative of the imidazo[1,2-a]pyridine class . This class of compounds has been recognized for its wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the primary targets of this compound are likely to be the bacterial cells causing tuberculosis.
Mode of Action
It’s known that imidazo[1,2-a]pyridine derivatives exhibit their anti-tb activity by interacting with their targets . The interaction leads to changes in the bacterial cells, which results in their inhibition or death .
Biochemical Pathways
Given its anti-tb activity, it can be inferred that the compound interferes with the biochemical pathways essential for the survival and replication of tb bacteria .
Result of Action
The result of the action of this compound is the inhibition or death of TB bacteria . This leads to a reduction in bacterial load, as indicated by the significant activity of imidazo[1,2-a]pyridine derivatives against MDR-TB and XDR-TB .
Properties
IUPAC Name |
N-benzyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-12-15(19-10-6-5-9-14(19)18-12)16(20)17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOCDGWQLAVORQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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